REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6]C)=[O:5].CO[CH:14](OC)[N:15](C)C.O.Cl.NO>CO>[CH2:8]([C:2]1[O:1][N:15]=[CH:14][C:3]=1[C:4]([OH:6])=[O:5])[CH2:9][CH2:10][CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)CCCC
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a pH of ca 5
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated at 60° C. for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
TEMPERATURE
|
Details
|
the residue refluxed in acetic acid
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water at ca pH 10
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted to DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |